molecular formula C15H12N4O5 B14600404 1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy- CAS No. 60059-86-1

1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy-

Cat. No.: B14600404
CAS No.: 60059-86-1
M. Wt: 328.28 g/mol
InChI Key: JHYBWRNNCGEMOX-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself is a bicyclic compound formed by the fusion of benzene and imidazole rings. This specific derivative is characterized by the presence of a 2,4-dinitrophenyl group and a methoxy group, which impart unique chemical and biological properties to the compound .

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by oxidation. The reaction conditions often include the use of formic acid or trimethyl orthoformate as the condensing agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy- involves its interaction with various molecular targets. The compound can bind to DNA grooves, leading to DNA cleavage and cytotoxic effects. It also inhibits tubulin polymerization, disrupting microtubule assembly and affecting cell division . These actions make it a potent inhibitor of various biological processes.

Comparison with Similar Compounds

1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy- can be compared with other benzimidazole derivatives such as:

    Albendazole: Used as an anthelmintic agent.

    Mebendazole: Known for its antiparasitic properties.

    Thiabendazole: Used as an antifungal agent. The uniqueness of 1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Properties

CAS No.

60059-86-1

Molecular Formula

C15H12N4O5

Molecular Weight

328.28 g/mol

IUPAC Name

2-[(2,4-dinitrophenyl)methyl]-6-methoxy-1H-benzimidazole

InChI

InChI=1S/C15H12N4O5/c1-24-11-4-5-12-13(8-11)17-15(16-12)6-9-2-3-10(18(20)21)7-14(9)19(22)23/h2-5,7-8H,6H2,1H3,(H,16,17)

InChI Key

JHYBWRNNCGEMOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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